molecular formula C17H22N2O3 B1443627 Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate CAS No. 1160246-78-5

Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate

Cat. No. B1443627
M. Wt: 302.37 g/mol
InChI Key: XFDDTOBLIZVDJX-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate is a chemical compound with the molecular formula C17H22N2O3 . It is a heterocyclic compound and is used for research purposes .


Molecular Structure Analysis

The molecular structure of Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate is characterized by its spirocyclic nature. The compound has a molecular weight of 302.37 . The exact structure would require more detailed information such as NMR, HPLC, LC-MS, UPLC data .


Physical And Chemical Properties Analysis

Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate has a molecular weight of 302.37 . The compound’s other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • The microwave-assisted solid-phase synthesis of diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes and 2,9-diazaspiro[5.5]undecanes, has been developed using a direct annulation of primary amines with resin-bound bismesylates. A critical aspect of this method is the use of α-methyl benzyl carbamate resin linker, facilitating the cleavage of heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).

Biological Activity

  • The review by Blanco‐Ania et al. (2017) discusses the potential therapeutic applications of 1,9-diazaspiro[5.5]undecanes, highlighting their potential use in treating obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular system, and psychotic disorders (Blanco‐Ania et al., 2017).

Pharmacological Evaluation

  • One study focused on the synthesis and antihypertensive activity of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, demonstrating significant antihypertensive activity in compounds with specific substitutions at the spirolactam ring. These findings suggest the potential of diazaspirocycles in the development of antihypertensive drugs (Clark et al., 1983).

Advanced Synthesis Techniques

  • An innovative approach for the synthesis of diazaspirocycles is described, involving the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid and 2-thiobarbituric acid. This method highlights the versatility and potential for creating diverse derivatives of diazaspirocycles for various applications (Ahmed et al., 2012).

Drug Discovery and Development

  • The discovery of potent and selective 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonists demonstrates the relevance of diazaspirocycles in the development of new drugs. The synthesis and antiviral activities of these compounds, as well as their pharmacokinetic profiles, are discussed, highlighting their potential for clinical application (Yang et al., 2009).

Safety And Hazards

The safety information and hazard statements for Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate are not specified in the search results . For safe handling and use, it’s important to refer to the material safety data sheet (MSDS) of the compound.

properties

IUPAC Name

benzyl 2-oxo-1,9-diazaspiro[4.6]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-15-7-9-17(18-15)8-4-11-19(12-10-17)16(21)22-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDDTOBLIZVDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N2)CCN(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate
Reactant of Route 3
Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate
Reactant of Route 4
Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate
Reactant of Route 5
Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate
Reactant of Route 6
Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate

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